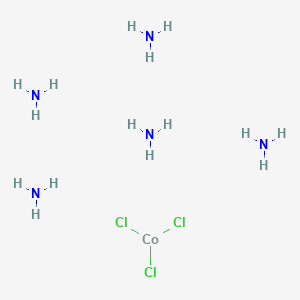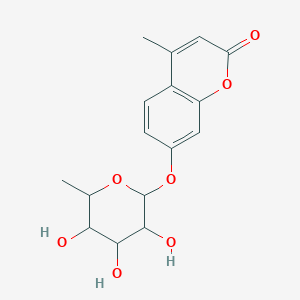
4-Methylumbelliferyl-alpha-L-rhamnopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is a fluorogenic substrate used in various biochemical assays. It is particularly useful in the detection of enzyme activity, such as glycosidases, due to its ability to release a fluorescent product upon enzymatic cleavage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with an appropriate rhamnose donor. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl-alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. The hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .
Common Reagents and Conditions
Reagents: Glycosidases, water
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature
Major Products
The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Biology: Employed in the detection of bacterial growth and enzyme activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect specific enzyme deficiencies or activities.
Industry: Applied in food testing to detect contamination or spoilage by monitoring enzyme activity.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside involves its enzymatic cleavage by glycosidases. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-alpha-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is unique due to its specificity for alpha-L-rhamnosidases, making it particularly useful in assays where the detection of this specific enzyme activity is required .
Propiedades
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

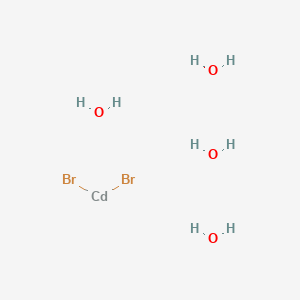

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
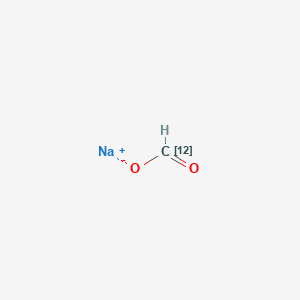

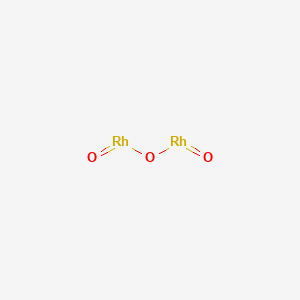

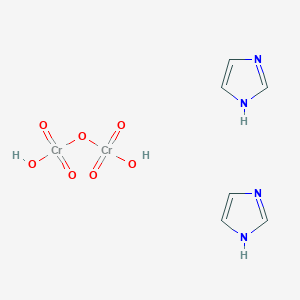
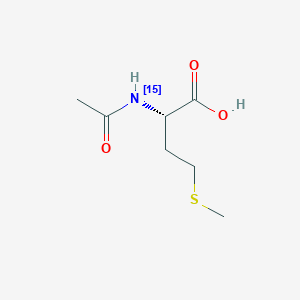
![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

